[(1S,2S,5R,7R,8S,10S,11R,13S)-10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.15,8.01,11.02,8]octadecan-7-yl] acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “[(1S,2S,5R,7R,8S,10S,11R,13S)-10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[112215,801,1102,8]octadecan-7-yl] acetate” is a complex organic molecule characterized by its multiple chiral centers and intricate polycyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the polycyclic core, introduction of functional groups, and stereoselective reactions to ensure the correct configuration at each chiral center. Common synthetic strategies may include:
Cyclization reactions: to form the polycyclic framework.
Functional group transformations: such as oxidation and reduction to introduce the necessary functional groups.
Stereoselective reactions: to control the configuration at each chiral center.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of:
Catalysts: to improve reaction efficiency.
Flow chemistry: to enhance reaction control and scalability.
Purification techniques: such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: like lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles and electrophiles: for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield additional ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, it might be studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
In medicine, the compound could be investigated for its therapeutic potential, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In industry, it could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes: and inhibiting their activity.
Interacting with receptors: to modulate signaling pathways.
Incorporation into cellular structures: to alter their properties.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other polycyclic organic molecules with multiple chiral centers and functional groups. Examples could be:
Steroids: Complex polycyclic structures with biological activity.
Terpenes: Polycyclic compounds found in essential oils and resins.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of functional groups and chiral centers, which could confer unique chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C22H28O6 |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
[(1S,2S,5R,7R,8S,10S,11R,13S)-10-hydroxy-12,12-dimethyl-6-methylidene-9,16-dioxo-14-oxapentacyclo[11.2.2.15,8.01,11.02,8]octadecan-7-yl] acetate |
InChI |
InChI=1S/C22H28O6/c1-10-12-5-6-13-21(8-12,19(10)28-11(2)23)18(26)16(25)17-20(3,4)15-7-14(24)22(13,17)9-27-15/h12-13,15-17,19,25H,1,5-9H2,2-4H3/t12-,13-,15+,16+,17-,19-,21-,22-/m1/s1 |
InChI Key |
DCULYKVTBAXAER-OCVMMURNSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1C(=C)[C@@H]2CC[C@@H]3[C@]1(C2)C(=O)[C@H]([C@H]4[C@]35CO[C@H](C4(C)C)CC5=O)O |
Canonical SMILES |
CC(=O)OC1C(=C)C2CCC3C1(C2)C(=O)C(C4C35COC(C4(C)C)CC5=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.